N-(1H-1,3-benzodiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-23-16(25)9-8-15(22-23)24-10-4-5-12(11-24)17(26)21-18-19-13-6-2-3-7-14(13)20-18/h2-3,6-9,12H,4-5,10-11H2,1H3,(H2,19,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYFQOOEIGKVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzodiazole moiety, a piperidine ring, and a pyridazine derivative, which are critical for its biological function.
The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes in the body. Research indicates that derivatives of benzodiazole can modulate neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (D) receptors.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as an antagonist or partial agonist at 5-HT receptors, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction : It has shown affinity for D2 receptors, which are implicated in the regulation of mood and psychotic disorders.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
| Study | Biological Activity | IC50/Ki Values | Notes |
|---|---|---|---|
| Study 1 | 5-HT4 receptor antagonist | Ki = 75.4 nM | Moderate selectivity over 5-HT3 |
| Study 2 | D2 receptor affinity | Ki = 38.9 nM | Partial agonist activity noted |
| Study 3 | Neuroprotective effects | IC50 = 12.5 µM | Protective against oxidative stress |
Case Study 1: Serotonin Modulation
In vitro studies demonstrated that the compound exhibited selective binding to the 5-HT4 receptor with a Ki value of 75.4 nM, indicating potential therapeutic applications in treating depression and anxiety disorders .
Case Study 2: Dopaminergic Activity
Another study evaluated the compound's effect on dopaminergic signaling pathways. It showed partial agonist activity at D2 receptors with an IC50 of 38.9 nM, suggesting its utility in managing conditions like schizophrenia .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and pharmacological profiles:
Table 1: Structural and Functional Comparison
Key Findings
The benzothiazole in 2-(4-ethoxyphenyl)-1,3-benzothiazole () offers a distinct electronic profile compared to benzimidazole, possibly altering target selectivity .
Synthetic Challenges: Compound 26 (), a by-product formed during synthesis with HCl, highlights the reactivity of pyridazinone and pyrimidinone intermediates under acidic conditions.
Pharmacological Implications: The pyrazine carbonitrile in 3-(4-[[6-oxo-3-(1H-pyrazol-1-yl)...pyrazine-2-carbonitrile () may improve kinase selectivity due to its planar geometry, suggesting that the target compound’s pyridazinone-piperidine bridge could be modified for similar purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
